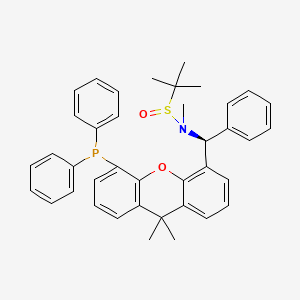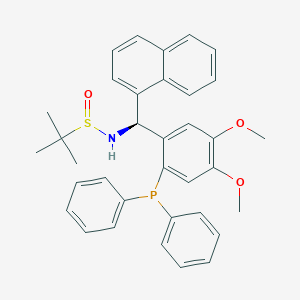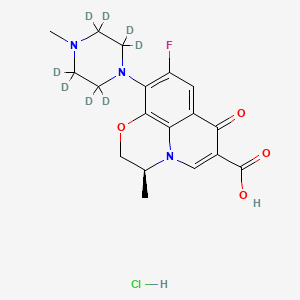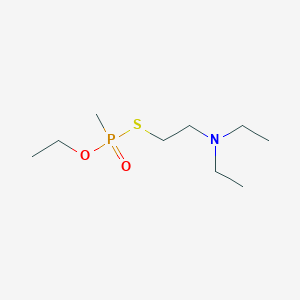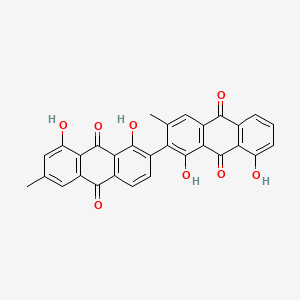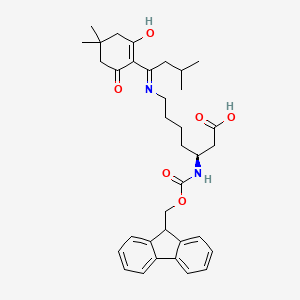
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin: is a synthetic porphyrin derivative known for its unique photophysical properties. Porphyrins are a group of organic compounds, essential in various biological systems, such as hemoglobin and chlorophyll.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin typically involves the condensation of pyrrole with 4-ethylbenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using boron trifluoride diethyl etherate as the catalyst. The product is then purified through column chromatography .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling up of reaction volumes and optimization of purification processes to enhance yield and purity .
化学反応の分析
Types of Reactions: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the central metal ion in metalloporphyrin derivatives.
Substitution: Substitution reactions can occur at the peripheral phenyl groups or the central metal ion in metalloporphyrin derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various metalloporphyrin derivatives and substituted porphyrins, which have distinct photophysical and chemical properties .
科学的研究の応用
Chemistry: In chemistry, 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is used as a photosensitizer in photodynamic therapy and as a catalyst in various organic reactions .
Biology: The compound has shown potential in biological applications, particularly in antimicrobial photodynamic therapy, where it exhibits activity against antibiotic-resistant bacteria .
Medicine: In medicine, it is explored for its potential in treating infections and certain types of cancer through photodynamic therapy .
Industry: Industrially, the compound is used in the development of advanced materials, such as organic photovoltaics and sensors .
作用機序
The mechanism of action of 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin primarily involves the generation of reactive oxygen species (ROS) upon irradiation with light. These ROS can cause damage to cellular components, leading to cell death. This property is particularly useful in photodynamic therapy, where the compound targets microbial cells or cancer cells, causing their destruction upon light activation .
類似化合物との比較
- 5,10,15,20-Tetrakis(4-fluorophenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-aminophenyl)porphyrin
Uniqueness: 5,10,15,20-Tetrakis(4-ethylphenyl)porphyrin is unique due to its specific photophysical properties, which make it highly effective as a photosensitizer. Its ethyl groups provide distinct steric and electronic effects compared to other similar compounds, influencing its reactivity and interaction with light .
特性
分子式 |
C52H46N4 |
|---|---|
分子量 |
726.9 g/mol |
IUPAC名 |
5,10,15,20-tetrakis(4-ethylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C52H46N4/c1-5-33-9-17-37(18-10-33)49-41-25-27-43(53-41)50(38-19-11-34(6-2)12-20-38)45-29-31-47(55-45)52(40-23-15-36(8-4)16-24-40)48-32-30-46(56-48)51(44-28-26-42(49)54-44)39-21-13-35(7-3)14-22-39/h9-32,53,56H,5-8H2,1-4H3 |
InChIキー |
AJYDLWIDABRYKT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)CC)C8=CC=C(C=C8)CC)C=C4)C9=CC=C(C=C9)CC)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


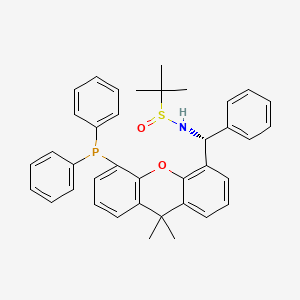

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![rac-benzyl (2R,4S)-4-acetamido-2-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15126348.png)
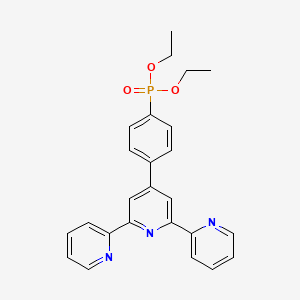

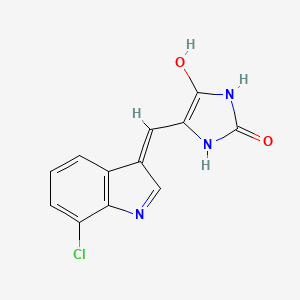
![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
